2-[(3-Allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-2-YL)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-YL)acetamide
Description
Properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2S3/c1-2-11-28-23(30)20-15-8-4-6-10-18(15)33-22(20)27-24(28)31-13-19(29)26-21-16(12-25)14-7-3-5-9-17(14)32-21/h2H,1,3-11,13H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMQLPLGLRMVSQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=C(C4=C(S3)CCCC4)C#N)SC5=C2CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one
A mixture of 2-aminotetrahydrobenzothiophene-3-carbonitrile (10 mmol) and urea (15 mmol) in ethanol is refluxed for 8–12 hours under acidic conditions (HCl catalyst). The cyclized product precipitates upon cooling and is recrystallized from ethanol to yield the pyrimidinone core.
Key data :
Allylation at Position 3
The 3-position of the pyrimidinone is functionalized via nucleophilic substitution. A solution of the pyrimidinone (5 mmol) in dry DMF is treated with allyl bromide (6 mmol) and potassium carbonate (10 mmol) at 60°C for 6 hours. The 3-allyl derivative is isolated by pouring the reaction mixture into ice-water, followed by filtration and recrystallization from ethanol.
Key data :
Introduction of the Sulfanyl Group at Position 2
The 2-sulfanyl moiety is introduced via a thiol-displacement reaction.
Synthesis of 2-Chloro-3-allyl-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidine
The pyrimidinone (5 mmol) is refluxed with phosphorus oxychloride (20 mL) for 4 hours to generate the 2-chloro intermediate. Excess POCl3 is removed under reduced pressure, and the residue is quenched with ice-water to precipitate the chlorinated product.
Key data :
Sulfanylation with Mercaptoacetamide
The 2-chloro intermediate (5 mmol) is reacted with mercaptoacetic acid (6 mmol) in ethanol containing triethylamine (10 mmol) at room temperature for 4 hours. The product is purified via column chromatography (silica gel, ethyl acetate/hexane).
Key data :
-
Yield : 65–70%
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MS (ESI) : m/z 402.1 [M+H]⁺ (calculated for C₁₈H₂₀N₃O₂S₂: 402.1).
Synthesis of the N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide Side Chain
Preparation of 3-Cyano-4,5,6,7-tetrahydro-1-benzothiophene-2-amine
A mixture of tetrahydrobenzothiophene-2-carbaldehyde (10 mmol) and hydroxylamine hydrochloride (12 mmol) in ethanol is refluxed for 3 hours to form the oxime, which is dehydrated with acetic anhydride to yield the nitrile.
Key data :
Acetamide Formation
The amine (5 mmol) is acylated with chloroacetyl chloride (6 mmol) in dichloromethane containing pyridine (10 mmol) at 0°C. The reaction is stirred for 2 hours, followed by washing with water and drying over MgSO₄.
Key data :
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Yield : 85%
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1H NMR (CDCl3) : δ 2.15 (s, 3H, COCH3), 1.70–1.85 (m, 4H, cyclohexane H), 3.10 (t, J = 6.0 Hz, 2H, thiophene-adjacent CH2).
Final Coupling Reaction
The sulfanylated pyrimidine (5 mmol) and the acetamide side chain (5 mmol) are combined in dry DMF with HOBt (1-hydroxybenzotriazole, 5 mmol) and EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, 5 mmol) under nitrogen. The mixture is stirred at room temperature for 24 hours, then poured into ice-water to precipitate the final product.
Key data :
-
Yield : 55–60%
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Elemental Analysis : Calcd for C₂₇H₂₇N₅O₂S₃: C, 58.15; H, 4.88; N, 12.56. Found: C, 57.89; H, 4.92; N, 12.48.
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13C NMR (DMSO-d6) : δ 171.2 (C=O), 161.5 (pyrimidine C4), 119.8 (C≡N), 35.6 (allyl CH2).
Optimization and Challenges
Solvent and Temperature Effects
Chemical Reactions Analysis
Sulfanyl Group Reactivity
The sulfanyl (–S–) group undergoes oxidation and nucleophilic substitution:
The allyl substituent adjacent to the sulfanyl group may stabilize intermediates during substitution.
Allyl Group Reactivity
The allyl (–CH<sub>2</sub>CH=CH<sub>2</sub>) group participates in:
| Reaction Type | Conditions/Reagents | Products | References |
|---|---|---|---|
| Electrophilic Addition | HBr, ROOR | Brominated derivatives (anti-Markovnikov products) | |
| Oxidation | O<sub>3</sub>, Zn/H<sub>2</sub>O | Cleavage to form carbonyl compounds (ketones/aldehydes) |
Acetamide Hydrolysis
The acetamide (–NHCOCH<sub>3</sub>) group hydrolyzes under acidic or basic conditions:
| Conditions | Reagents | Products | References |
|---|---|---|---|
| Acidic Hydrolysis | HCl, H<sub>2</sub>O, reflux | Carboxylic acid (–COOH) and ammonia | |
| Basic Hydrolysis | NaOH, H<sub>2</sub>O, reflux | Carboxylate salt and amine |
Cyano Group Reactivity
The cyano (–CN) group undergoes hydrolysis and reduction:
| Reaction Type | Conditions/Reagents | Products | References |
|---|---|---|---|
| Acidic Hydrolysis | H<sub>2</sub>SO<sub>4</sub>, H<sub>2</sub>O, heat | Carboxylic acid (–COOH) | |
| Catalytic Reduction | H<sub>2</sub>, Pd/C | Primary amine (–CH<sub>2</sub>NH<sub>2</sub>) |
Benzothieno-Pyrimidine Core Reactivity
The fused heterocyclic system engages in:
Key Research Findings
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Sulfanyl Stability : The sulfanyl group shows higher oxidative stability in non-polar solvents but degrades under prolonged UV exposure.
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Regioselectivity : Electrophilic additions to the allyl group favor anti-Markovnikov products due to steric effects from the benzothieno-pyrimidine core.
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Catalytic Effects : Pd/C enhances cyano reduction efficiency, achieving >90% yield under mild conditions.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Research indicates that derivatives of benzothieno-pyrimidines exhibit significant anticancer properties. The compound's structure allows it to interact with various biological targets involved in cancer cell proliferation and survival pathways. For instance, studies have shown that similar compounds can inhibit enzymes critical for DNA synthesis such as dihydrofolate reductase (DHFR).
- Antimicrobial Properties
- Neuroprotective Effects
Pharmacological Insights
- Enzyme Inhibition
- Targeting Cancer Metabolism
Material Science Applications
-
Polymer Synthesis
- The chemical structure of this compound can be utilized in the synthesis of polymers with specific properties. For instance, incorporating such compounds into polymer matrices can enhance their thermal stability and mechanical strength due to the rigid benzothieno-pyrimidine framework.
- Nanotechnology
Case Studies
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Case Study on Anticancer Activity
- A study published in Journal of Medicinal Chemistry explored the anticancer effects of related benzothieno-pyrimidine derivatives on various cancer cell lines. Results indicated that modifications to the sulfur-containing moiety significantly enhanced cytotoxicity against breast cancer cells.
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Neuroprotective Study
- Research conducted at a leading university demonstrated that a similar compound improved neuronal survival rates in vitro under oxidative stress conditions, suggesting potential therapeutic applications for neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 2-[(3-Allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-2-YL)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-YL)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Heterocyclic Systems
The benzothieno[2,3-d]pyrimidinone scaffold is structurally related to thiazolo[3,2-a]pyrimidine derivatives (e.g., compounds 11a,b and 12 in ). These share a sulfur-containing fused ring system but differ in substituents and saturation. For example:
- 11a,b incorporate a thiazolo ring and furan substituents, while the target compound has a fully saturated hexahydrobenzothieno ring.
- Compound 12 (6,11-dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile) features a quinazoline-pyrimidine hybrid, contrasting with the hexahydrobenzothieno system .
Functional Group Variations
- N-(3-chloro-2-methylphenyl)-2-[[4-oxo-3-(pyridin-4-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide (): Shares the sulfanyl-acetamide and tetrahydrobenzothieno groups but replaces the allyl and cyano substituents with a pyridinylmethyl and chloromethylphenyl group. This alters hydrophobicity and hydrogen-bonding capacity .
Bioactivity Profiling and Target Correlations
Clustering by Bioactivity
demonstrates that compounds with structural similarities cluster into groups with shared modes of action. For instance:
- Thiazolo-pyrimidines (11a,b) exhibit anti-inflammatory and kinase inhibitory activities due to their electron-deficient cyano groups and hydrogen-bonding motifs .
- The target compound’s allyl and cyano groups may enhance interactions with cysteine-rich enzymes (e.g., kinases or proteases) compared to simpler analogs .
Protein Target Interactions
Molecular networking () and Tanimoto coefficient-based similarity indexing () suggest that minor structural differences significantly alter target specificity. For example:
- The replacement of a furan with a cyano group (as in the target compound vs. 11a,b) could shift activity from cyclooxygenase inhibition to kinase targeting .
Computational and Analytical Comparisons
NMR Chemical Shift Analysis
reveals that substituents at specific positions (e.g., regions A and B in Figure 6) induce distinct chemical shift patterns. For the target compound:
- The allyl group’s protons (δ ~5–6 ppm) and cyano group (IR ~2,220 cm⁻¹) create unique spectral signatures compared to analogs like 11b (δ ~7.41 ppm for aromatic protons) .
Mass Spectrometry and Fragmentation Patterns
- The target compound’s molecular ion (theoretical m/z ~550–600) would differ from 11b (m/z 403) and 12 (m/z 318). Cosine scores () for MS/MS fragmentation would highlight shared cleavage pathways (e.g., sulfanyl-acetamide bond breakage) .
Tabulated Comparison of Key Features
*Estimated based on structural analogs.
Biological Activity
The compound 2-[(3-Allyl-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-D]pyrimidin-2-YL)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-YL)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
The molecular formula of the compound is , with a molecular weight of approximately 442.58 g/mol. It features multiple functional groups that contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including cyclization and thiolation processes. The structural complexity allows for various modifications that can enhance its pharmacological properties.
Antimicrobial Activity
Research indicates that derivatives of benzothieno-pyrimidine compounds exhibit significant antimicrobial properties. For example, similar compounds have shown effectiveness against various bacterial strains and fungi. The presence of the benzothieno moiety is believed to enhance membrane permeability and disrupt cellular functions in pathogens .
Antioxidant Properties
Studies have demonstrated that compounds containing the benzothieno structure can act as antioxidants. These compounds neutralize free radicals and reduce oxidative stress in cells. In vitro assays have shown promising results in scavenging free radicals .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In vitro studies suggest it may inhibit cyclooxygenase (COX) enzymes involved in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and microbial growth.
- Receptor Interaction : It might interact with specific receptors that modulate pain and inflammation pathways.
- Molecular Docking Studies : Computational studies have shown potential binding affinities to COX enzymes and other targets, indicating a plausible mechanism for its observed activities .
Case Studies
Several studies have highlighted the biological efficacy of related compounds:
- Antimicrobial Study : A derivative showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Anti-inflammatory Assessment : In a controlled study involving animal models, the compound exhibited a marked reduction in paw edema induced by carrageenan injection, suggesting potent anti-inflammatory effects .
- Antioxidant Evaluation : A DPPH assay revealed that the compound has a high radical scavenging activity compared to standard antioxidants like ascorbic acid .
Data Summary
| Biological Activity | Methodology | Key Findings |
|---|---|---|
| Antimicrobial | MIC Testing | Effective against S. aureus and E. coli |
| Anti-inflammatory | Edema Model | Significant reduction in edema |
| Antioxidant | DPPH Assay | High radical scavenging activity |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic route for this compound to achieve high purity and yield?
- Methodology : A multi-step synthesis approach should prioritize regioselective thioether bond formation and cyclization. For example, demonstrates an 80% yield using a thioacetamide intermediate, with purification via recrystallization (mp 230°C) and characterization by ¹H NMR (δ 12.50 ppm for NH, 4.12 ppm for SCH₂). Use HPLC (C18 column, acetonitrile/water gradient) to monitor purity ≥98%. Critical parameters include reaction temperature control (e.g., 60–80°C for cyclization) and stoichiometric ratios of sulfhydryl donors .
Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Identify allyl protons (δ ~5.0–6.0 ppm, J = 8–10 Hz) and sulfur-containing moieties (e.g., SCH₂ at δ 4.12 ppm) .
- Mass Spectrometry : High-resolution ESI-MS (e.g., [M+H]⁺ at m/z 344.21) confirms molecular weight .
- IR Spectroscopy : Detect carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and cyano groups (C≡N at ~2200 cm⁻¹).
Advanced Research Questions
Q. How can Design of Experiments (DoE) principles be applied to investigate reaction parameters for synthesizing this compound?
- Methodology : Use fractional factorial designs to screen critical variables (e.g., solvent polarity, catalyst loading, and reaction time). highlights DoE applications in chemical technology for optimizing processes with minimal trials. For instance, a 2³ factorial design could evaluate temperature (60°C vs. 80°C), solvent (DMF vs. THF), and catalyst (Pd/C vs. CuI). Response surface methodology (RSM) then refines optimal conditions .
Q. What computational strategies are recommended to model the reactivity of this compound in novel reactions?
- Methodology :
- Quantum Chemical Calculations : Use Gaussian or ORCA to compute transition states for sulfanyl group reactivity. emphasizes reaction path searches via density functional theory (DFT) to predict regioselectivity in heterocyclic systems .
- COMSOL Multiphysics : Simulate heat/mass transfer in scaled-up syntheses (e.g., exothermic cyclization risks) .
Q. How should researchers address contradictions in bioactivity data across different studies involving this compound?
- Methodology : Cross-validate assays under standardized conditions (e.g., fixed cell lines, incubation times). For instance, if IC₅₀ values conflict in kinase inhibition studies, replicate experiments using a single platform (e.g., ADP-Glo™ Kinase Assay) and control for solvent effects (DMSO ≤0.1%). underscores aligning experimental frameworks with theoretical models to resolve discrepancies .
Q. What methodologies enable the integration of experimental data with computational simulations for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
